6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
Description
6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features multiple functional groups, including bromine, dichlorophenyl, methoxy, hydrazinyl, furan, and triazine moieties
Properties
IUPAC Name |
2-N-[(E)-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrCl2N7O3/c1-40-23-9-7-22(8-10-23)35-28-36-27(33-16-24-3-2-12-41-24)37-29(38-28)39-34-15-19-13-20(30)5-11-26(19)42-17-18-4-6-21(31)14-25(18)32/h2-15H,16-17H2,1H3,(H3,33,35,36,37,38,39)/b34-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVBZINYPNHCC-PUHLOBNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrCl2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The key steps may include:
Formation of the hydrazone linkage: This can be achieved by reacting a hydrazine derivative with an aldehyde or ketone.
Introduction of the triazine ring: This step may involve cyclization reactions using appropriate precursors.
Functional group modifications: Introduction of bromine, dichlorophenyl, methoxy, and furan groups through various substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Purification techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution of the bromine atom may introduce a different halogen or functional group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound for the development of new therapeutic agents.
Industry
Materials science: Application in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-({5-BROMO-2-[(2,4-DICHLOROPH
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
